molecular formula C10H11ClO3 B1669207 Clofibric acid CAS No. 882-09-7

Clofibric acid

Cat. No.: B1669207
CAS No.: 882-09-7
M. Wt: 214.64 g/mol
InChI Key: TXCGAZHTZHNUAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clofibric acid, a biologically active metabolite of the lipid-lowering drugs clofibrate, etofibrate, and theofibrate , primarily targets the extrahepatic lipoprotein lipase (LL) . This enzyme plays a crucial role in lipid metabolism, particularly in the breakdown of triglycerides.

Mode of Action

This compound increases the activity of extrahepatic lipoprotein lipase (LL), thereby enhancing lipoprotein triglyceride lipolysis . This interaction leads to the degradation of chylomicrons, conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and conversion of LDLs to high-density lipoproteins (HDLs) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid metabolism pathway. By increasing the activity of LL, this compound promotes the breakdown of triglycerides in lipoproteins . This leads to a series of changes in lipoprotein composition, including the degradation of chylomicrons, conversion of VLDLs to LDLs, and LDLs to HDLs .

Pharmacokinetics

The pharmacokinetics of this compound are non-linear over the considered dose range . Its protein binding is concentration-dependent over the range of 50–700 μg/ml .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism. By increasing LL activity, this compound promotes the breakdown of triglycerides and alters the composition of lipoproteins . This can lead to a decrease in serum cholesterol, particularly in patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins (IDLs) as a result of Type III hyperlipoproteinemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in aquatic environments, this compound has been identified as a pollutant, and its presence can have toxicological effects on aquatic organisms . Furthermore, advanced oxidation processes used for water treatment can lead to the degradation of this compound, generating intermediates with varying levels of toxicity .

Biochemical Analysis

Biochemical Properties

Clofibric acid is known to interact with extrahepatic lipoprotein lipase (LL) . It increases the activity of this enzyme, thereby increasing lipoprotein triglyceride lipolysis . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound influences cell function by altering lipid metabolism. It increases the activity of extrahepatic lipoprotein lipase (LL), leading to an increase in lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL . This process is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and activation of extrahepatic lipoprotein lipase (LL) . This binding increases lipoprotein triglyceride lipolysis, leading to changes in the composition of lipoproteins in the body .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound is a persistent compound in the environment . This suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in the lipid metabolism pathway . It interacts with the enzyme extrahepatic lipoprotein lipase (LL), influencing the metabolism of lipoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clofibric acid can be synthesized through the reaction of 4-chlorophenol with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Clofibric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Clofibric acid belongs to the class of fibrates, which are used to lower lipid levels in the blood. Similar compounds include:

Uniqueness: this compound is unique due to its persistence in the environment and its role as a metabolite of multiple lipid-lowering drugs. Its chemical structure allows it to undergo various reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCGAZHTZHNUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040661
Record name Clofibric acid
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882-09-7
Record name Clofibric acid
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Record name Clofibric acid [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name clofibric acid
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Record name clofibric acid
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Record name Clofibric acid
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Record name 2-(p-chlorophenoxy)-2-methylpropionic acid
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Record name CLOFIBRIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 2-(4-chlorophenoxy)isobutyric acid ethyl ester (1.0 g, 4.12 mmol) in THF (10 mL) was treated with 1N aqueous LiOH (10 mL) and stirred overnight at room temperature. The mixture was acidified with 1N aqueous HCl to pH 3-4 and extracted three times with EtOAc. The combined organic layers were dried and concentrated to give the title compound.
Quantity
1 g
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-(4-Chloro-phenoxy)-2-methyl-propionic acid ethyl ester (6 g, 24.79 mmol) in THF (20 ml) was added a solution of LiOH (3 g, 74.38 mmol) in H20 (4 ml). The resulting solution was stirred at room temperature for 12 hours. After evaporation of the solvent, the residue was diluted with ethyl acetate (100 ml); cool to 0° C., acidified with 1N HCl (PH˜3-4). The organic phase were washed with, brine (20 ml) and dried over Na2SO4. After evaporation, the residue was purified by flash chromatography (1:1 hexanes/EtOAc) to give 2-(4-Chloro-phenoxy)-2-methyl-propionic acid (1.1 g, 20%). 1H NMR (400 MHz, CDCl3): δ 1.60 (s, 6H), 6.85 (d, J=8.7 Hz, 2H), 7.22 (d, J=8.7 Hz, 2H). MS (EI) m/z: 215.5 (M+1).
Quantity
6 g
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3 g
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Quantity
20 mL
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Synthesis routes and methods IV

Procedure details

A mixture of [1S-[1α(4R*,6R*),2α,6β,8β,8aα]]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-2H-pyran-2-one in an amount of 1.00 g (2.29 mmol), 18.6 ml of dry pyridine, 1.40 g (1.15 mmol) 4-N,N-dimethylaminopyridine and 5.34 g (22.9 mmol) of 2-(4-chlorophenoxy)-2-methylpropionyl chloride was heated at 50° C. for 63/4hour, then stirred overnight at room temperature. Ice chips were then added, and after 30 min the mixture was poured into ice water and extracted four times with diethylether. The combined ether layers were washed with water, then washed with 0.1M H2SO4 and then dried over a conventional drying agent, preferably anhydrous sodium sulfate. The mixture was filtered and volatiles removed under reduced pressure (i.e. below atmospheric pressure, preferably around 30 mm). The residue was dissolved in diethylether, washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate. The mixture was filtered and volatiles removed under reduced pressure to leave 1.6 of 2-(4-chlorophenoxy)-2-methylpropionic acid-[1S-[1α,3α,7β,8β(2R*,4R*),8aβ]]-8-[2[tetrahydro-4-[ [(1,1-dimethylethyl)dimethylsilyl]oxy]6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl ester as a brown oil which was used directly without further purification.
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
1.4 g
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5.34 g
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18.6 mL
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ice water
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Synthesis routes and methods V

Procedure details

To a solution of 2-(4-chloro-phenoxy)-2-methyl-propionic acid ethyl ester (2.0 g, 8.24 mmol) in tetrahydrofuran (16 mL) at room temperature is added water (4 mL) followed by lithium hydroxide monohydrate (0.69 g, 16.4 mmol). The reaction is stirred for 16 h at room temperature. After this time, the mixture is diluted with water and washed with DCM. The aqueous phase is separated, acidified to pH ˜2 with 1M aqueous HCl solution and then extracted with DCM (x2). The combined organic extracts are washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to give the title compound as a white solid (1.45 g, 82%). 1H NMR (400 MHz, CHLOROFORM-d): δ ppm 1.62 (6H, s), 6.89 (2H, d, J=9.0 Hz), 7.24 (2H, d, J=9.0 Hz).
Quantity
2 g
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16 mL
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4 mL
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lithium hydroxide monohydrate
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0.69 g
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Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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